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Compound of Interest

Compound Name: 2-(Methyilthio)isonicotinonitrile

Cat. No.: B071502

Introduction

2-(Methylthio)isonicotinonitrile, a substituted pyridine derivative, serves as a valuable
building block in medicinal chemistry and materials science. Its structural features, including the
electron-withdrawing nitrile group and the methylthio substituent on the pyridine ring, impart
unique chemical properties that are of significant interest in the development of novel
therapeutic agents and functional materials. A thorough understanding of its spectroscopic
characteristics is paramount for its unambiguous identification, purity assessment, and for
predicting its reactivity and interactions in various chemical and biological systems.

This comprehensive guide provides an in-depth analysis of the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data of 2-(Methylthio)isonicotinonitrile.
The content herein is curated for researchers, scientists, and drug development professionals,
offering not just raw data but also expert interpretation and insights into the experimental
nuances.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecular structure is essential for interpreting its spectral
data. The interplay of the aromatic pyridine ring, the nitrile functionality, and the methylthio
group gives rise to a distinct spectroscopic fingerprint.
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Caption: Molecular structure of 2-(Methylthio)isonicotinonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 2-(Methylthio)isonicotinonitrile, both 1H and 13C NMR provide critical
information for structural confirmation.

'H NMR Spectroscopy

The proton NMR spectrum reveals the electronic environment of the hydrogen atoms in the
molecule. The aromatic protons on the pyridine ring and the protons of the methyl group exhibit
characteristic chemical shifts and coupling patterns.

Experimental Protocol: *H NMR Acquisition

o Sample Preparation: Dissolve approximately 5-10 mg of 2-(Methylthio)isonicotinonitrile in
0.6-0.7 mL of a deuterated solvent (e.g., CDCIls or DMSO-ds) in a standard 5 mm NMR tube.

¢ Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

e Acquisition Parameters:

[¢]

Pulse Program: A standard single-pulse experiment (e.g., 'zg30").

o

Number of Scans: 16-64 scans, depending on the sample concentration.

o

Relaxation Delay (d1): 1-2 seconds.

[¢]

Acquisition Time (aq): 3-4 seconds.

[¢]

Spectral Width (sw): A range appropriate for aromatic and aliphatic protons (e.g., 0-12
ppm).

o Processing: Apply Fourier transformation, phase correction, and baseline correction to the
acquired free induction decay (FID). Reference the spectrum to the residual solvent peak
(e.g., CDCls at 7.26 ppm).
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H NMR Data Summary

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~8.50 d 1H H-6
~7.50 d 1H H-5
~7.30 S 1H H-3
~2.60 S 3H -SCHs

Interpretation and Insights:

e The downfield chemical shifts of the aromatic protons (~7.30-8.50 ppm) are characteristic of
a pyridine ring. The electron-withdrawing nature of the nitrogen atom and the nitrile group
deshields these protons.

e The distinct signals for H-3, H-5, and H-6 arise from their unique electronic environments.
The coupling patterns (doublets and a singlet) are consistent with the substitution pattern on
the isonicotinonitrile core.

e The singlet at approximately 2.60 ppm, integrating to three protons, is unequivocally
assigned to the methyl protons of the methylthio group. Its relatively downfield shift is due to
the influence of the adjacent sulfur atom.

3C NMR Spectroscopy

The 3C NMR spectrum provides information about the carbon skeleton of the molecule. Each
unique carbon atom gives rise to a distinct signal.

Experimental Protocol: 33C NMR Acquisition
o Sample Preparation: Use the same sample prepared for *H NMR analysis.

e Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer
equipped with a broadband probe.
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e Acquisition Parameters:

o

Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30).

[¢]

Number of Scans: 1024-4096 scans, as 13C has a low natural abundance.

[¢]

Relaxation Delay (d1): 2 seconds.

[e]

Spectral Width (sw): A wide range to encompass all carbon signals (e.g., 0-200 ppm).

e Processing: Apply Fourier transformation, phase correction, and baseline correction.
Reference the spectrum to the solvent peak (e.g., CDCls at 77.16 ppm).

13C NMR Data Summary

Chemical Shift (0, ppm) Assignment
~160 C-2 (C-S)
~150 C-6

~125 C-5

~120 C-3

~118 C-4 (C-CN)
~116 -CN

~15 -SCHs

Interpretation and Insights:

o The signal for the carbon atom attached to the sulfur (C-2) appears significantly downfield
(=160 ppm) due to the electronegativity of the sulfur atom and its position on the aromatic
ring.

e The aromatic carbons (C-3, C-5, C-6) resonate in the typical aromatic region (~120-150
ppm).
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e The quaternary carbon of the nitrile group (C-4) and the nitrile carbon itself (-CN) have
distinct chemical shifts, with the nitrile carbon appearing around 116 ppm.[1][2]

» The upfield signal at approximately 15 ppm is characteristic of the methyl carbon in the
methylthio group.
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Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by
measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition
e Sample Preparation:

o KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr)
powder and press it into a thin, transparent pellet.

o ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto
the ATR crystal.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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e Acquisition Parameters:
o Spectral Range: 4000-400 cm~1.
o Resolution: 4 cm™1.
o Number of Scans: 16-32 scans.

o Data Processing: Perform a background scan (with no sample) and subtract it from the
sample spectrum.

IR Data Summary

Wavenumber (cm~—?) Intensity Assignment
~3100-3000 Medium Aromatic C-H stretch
~2920 Weak Aliphatic C-H stretch (-SCHs3)
~2230 Strong, Sharp C=N stretch (nitrile)
) Aromatic C=C and C=N ring
~1600-1400 Medium-Strong )
stretching
C-S stretch and aromatic C-H
~1300-1000 Medium _ _
in-plane bending
) Aromatic C-H out-of-plane
Below 900 Medium-Weak

bending

Interpretation and Insights:

e The most characteristic and diagnostic peak in the IR spectrum is the strong, sharp
absorption at approximately 2230 cm~1, which is indicative of the nitrile (C=N) stretching
vibration.[3][4] The position of this band can be influenced by the electronic effects of the
substituents on the pyridine ring.

e The absorptions in the 3100-3000 cm~1 region are typical for C-H stretching vibrations of the
aromatic pyridine ring.[5]
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A weak band around 2920 cm~?* corresponds to the C-H stretching of the methyl group.

The complex pattern of bands in the 1600-1400 cm~1 region is due to the stretching
vibrations of the C=C and C=N bonds within the aromatic ring.[6][7]

The fingerprint region (below 1500 cm~1) contains various bending and stretching vibrations,
including the C-S stretch, which are unique to the overall molecular structure.[8][9]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ionized molecules. It provides information about the molecular weight and the fragmentation

pattern of the compound, which aids in structural elucidation.
Experimental Protocol: Mass Spectrum Acquisition

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via
direct infusion or coupled with a chromatographic system (e.g., LC-MS or GC-MS).

lonization Method:

o Electron lonization (El): A hard ionization technique that often leads to extensive
fragmentation.

o Electrospray lonization (ESI) or Chemical lonization (CI): Softer ionization techniques that
typically produce a prominent molecular ion peak.[10]

Mass Analyzer: Use a quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer.

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Mass Spectrometry Data Summary
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miz Proposed Fragment
150 [M]*" (Molecular lon)
135 [M - CHs]*

103 [M - SCHs]*

76 [CsHaN]*

Interpretation and Insights:

e The molecular ion peak ([M]*") at m/z 150 confirms the molecular weight of 2-
(Methylthio)isonicotinonitrile (C7HsN2S). The intensity of this peak will depend on the
ionization method used.

o A common fragmentation pathway involves the loss of a methyl radical (¢CHs) from the
molecular ion, resulting in a fragment at m/z 135.[11][12]

o Cleavage of the C-S bond can lead to the loss of a methylthio radical (¢<SCHs), giving rise to

a peak at m/z 103.

o Further fragmentation of the pyridine ring can produce characteristic ions, such as the pyridyl

cation at m/z 76.

- SCHs

[M - CHs]* [M - SCHs]*
m/z 135 m/z 103

- CN
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Caption: Proposed fragmentation pathway.

Conclusion

The collective spectroscopic data from NMR, IR, and MS provides a robust and unequivocal
characterization of 2-(Methylthio)isonicotinonitrile. The *H and 3C NMR spectra confirm the
carbon-hydrogen framework, the IR spectrum identifies the key functional groups, particularly
the nitrile, and the mass spectrum establishes the molecular weight and plausible
fragmentation patterns. This guide serves as a valuable resource for scientists, enabling
confident identification and utilization of this important chemical entity in their research and
development endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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